Cas no 36822-09-0 (4-chlorobenzo4,5thieno3,2-dpyrimidine)

4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine core with a chloro substituent at the 4-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibitors and other biologically active molecules. The chloro group offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard storage conditions and compatibility with common organic solvents further underscore its utility in synthetic chemistry.
4-chlorobenzo4,5thieno3,2-dpyrimidine structure
36822-09-0 structure
Product name:4-chlorobenzo4,5thieno3,2-dpyrimidine
CAS No:36822-09-0
MF:C10H5ClN2S
MW:220.678099393845
MDL:MFCD01830285
CID:3148375
PubChem ID:821835

4-chlorobenzo4,5thieno3,2-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-CHLOROBENZO[4,5]THIENO[3,2-D]PYRIMIDINE
    • SCHEMBL7215827
    • GRJAFENSUSLYET-UHFFFAOYSA-N
    • F1907-1592
    • 4-chloro-[1]benzothieno[3,2-d]pyrimidine
    • DTXSID201279098
    • [1]Benzothieno[3,2-d]pyrimidine, 4-chloro-
    • 36822-09-0
    • CS-0197191
    • DB-128869
    • 4-chloro-[1]benzothiolo[3,2-d]pyrimidine
    • AA-516/30011015
    • BS-50465
    • 4-chloro[1]benzothieno[3,2-d]pyrimidine
    • 6-CHLORO-8-THIA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • AKOS026707085
    • 4-Chlorobenzothieno[3,2-d]pyrimidine
    • 4-Chloro(1)benzothieno(3,2-d)pyrimidine
    • 4-chlorobenzo4,5thieno3,2-dpyrimidine
    • MDL: MFCD01830285
    • Inchi: InChI=1S/C10H5ClN2S/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
    • InChI Key: GRJAFENSUSLYET-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C(C(=NC=N3)Cl)S2

Computed Properties

  • Exact Mass: 219.9861970g/mol
  • Monoisotopic Mass: 219.9861970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 54Ų

4-chlorobenzo4,5thieno3,2-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM269470-1g
4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%
1g
$*** 2023-03-30
Life Chemicals
F1907-1592-2.5g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%+
2.5g
$1168.0 2023-09-07
Life Chemicals
F1907-1592-10g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%+
10g
$2453.0 2023-09-07
Aaron
AR00I7ZD-1g
[1]Benzothieno[3,2-d]pyrimidine, 4-chloro-
36822-09-0 97%
1g
$389.00 2025-02-12
eNovation Chemicals LLC
Y1213565-1g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%
1g
$430 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267861-1g
4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%
1g
¥2899.00 2024-05-16
Life Chemicals
F1907-1592-0.5g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%+
0.5g
$554.0 2023-09-07
Life Chemicals
F1907-1592-1g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%+
1g
$584.0 2023-09-07
Life Chemicals
F1907-1592-0.25g
4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0 95%+
0.25g
$526.0 2023-09-07
TRC
C253501-1g
4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine
36822-09-0
1g
$ 840.00 2022-04-01

Additional information on 4-chlorobenzo4,5thieno3,2-dpyrimidine

Comprehensive Overview of 4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS No. 36822-09-0)

4-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS No. 36822-09-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This chlorinated thienopyrimidine derivative is known for its unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. The compound's fused ring system and chlorine substitution contribute to its versatility in medicinal chemistry applications.

In recent years, the demand for 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine has surged due to its role in designing novel therapeutic agents. Its molecular structure, featuring a benzothienopyrimidine core, allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological properties. This compound is particularly relevant in the context of targeted cancer therapies, where precision medicine is a growing trend. The chloro-substituted variant offers enhanced binding affinity to specific protein targets, a feature highly sought after in modern drug development.

The synthesis of CAS No. 36822-09-0 typically involves multi-step organic reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These innovations align with the broader industry shift toward green chemistry and sustainable manufacturing practices, topics that resonate strongly with today's environmentally conscious researchers and investors.

From an analytical perspective, 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine is characterized using techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent quality standards required for pharmaceutical applications. The growing emphasis on quality by design (QbD) in drug development further underscores the importance of rigorous analytical protocols for intermediates like this compound.

Beyond pharmaceuticals, 36822-09-0 has shown promise in materials science, particularly in the development of organic semiconductors and optoelectronic materials. Its conjugated π-system and electron-withdrawing chlorine atom make it an interesting candidate for OLED technologies and photovoltaic applications. This dual applicability in life sciences and advanced materials positions the compound as a multidisciplinary research tool with broad commercial potential.

The market for thienopyrimidine derivatives is expected to grow significantly, driven by increasing R&D investments in personalized medicine and specialty chemicals. Companies specializing in custom synthesis and building blocks for drug discovery are actively stocking this compound to meet researcher demand. Furthermore, the rise of AI-assisted drug design has created new opportunities for computational screening of 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine analogs, accelerating the identification of promising drug candidates.

Storage and handling of CAS No. 36822-09-0 require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed. The compound is typically supplied as a crystalline solid with high purity grades (>98%), suitable for most research applications. Stability studies indicate good shelf life when stored under recommended conditions, an important consideration for inventory management in research facilities.

Looking ahead, the scientific community anticipates continued innovation around 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine chemistry. Emerging areas of interest include its potential in PROTAC technology (proteolysis targeting chimeras) and as a scaffold for covalent inhibitors. These cutting-edge applications demonstrate how traditional heterocyclic chemistry remains at the forefront of modern therapeutic development, bridging the gap between small molecule drugs and next-generation modalities.

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